molecular formula C28H20Cl4N2O4 B13433142 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid

2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid

Cat. No.: B13433142
M. Wt: 590.3 g/mol
InChI Key: JGUBDKQKAAKJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid is a complex organic compound characterized by its multiple aromatic rings and carboxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration and Reduction: The initial aromatic compounds undergo nitration followed by reduction to introduce amino groups.

    Coupling Reactions: The intermediate compounds are then coupled using reagents such as thionyl chloride (SOCl2) to form the desired product.

    Carboxylation: The final step involves carboxylation to introduce the carboxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]propanoic acid
  • 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]butanoic acid

Uniqueness

The uniqueness of 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Biological Activity

2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid, commonly referred to as a derivative of Diclofenac, is a compound that has garnered attention for its biological activity, particularly in anti-inflammatory and analgesic contexts. This article provides a comprehensive overview of the biological activities associated with this compound, including synthesis methods, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of multiple chlorinated aniline groups and a carboxymethyl substituent. Its molecular formula is C28H20Cl4N2O4C_{28}H_{20}Cl_{4}N_{2}O_{4} with a molecular weight of approximately 577.28 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler derivatives of Diclofenac. For instance, one approach involves the reaction of Diclofenac with carboxymethyl aniline derivatives under acidic conditions to yield the final product. The synthesis can be optimized to enhance yield and purity through various purification techniques such as recrystallization and chromatography .

Anti-inflammatory Effects

Research has demonstrated that derivatives of Diclofenac exhibit significant anti-inflammatory properties. In a study comparing various synthesized compounds derived from 2-[(2,6-dichloroanilino)phenyl]acetic acid, ten out of twenty-eight compounds showed marked anti-inflammatory activity in the carrageenan-induced rat paw edema test . The effectiveness was comparable to that of standard NSAIDs like Diclofenac itself.

Analgesic Activity

In addition to anti-inflammatory effects, these compounds also displayed analgesic properties. The acetic acid-induced writhing test indicated significant analgesic activity among the tested derivatives. Notably, those compounds exhibiting lower ulcerogenic effects also demonstrated reduced malondialdehyde (MDA) levels, suggesting a potential mechanism involving the inhibition of lipid peroxidation in gastric tissues .

Ulcerogenic Potential

While NSAIDs are known for their therapeutic benefits, they often come with gastrointestinal side effects. The synthesized derivatives were evaluated for their ulcerogenic potential, revealing that some compounds maintained low ulcerogenicity while still providing substantial anti-inflammatory and analgesic effects. This balance is crucial for developing safer therapeutic agents .

Case Studies and Research Findings

Study Methodology Findings
Study 1Carrageenan-induced edema model10/28 compounds showed significant anti-inflammatory activity comparable to Diclofenac .
Study 2Acetic acid-induced writhing testSeveral derivatives exhibited notable analgesic properties with reduced ulcerogenicity .
Study 3Lipid peroxidation assessmentCompounds that were less ulcerogenic also showed decreased MDA levels, indicating protective effects on gastric mucosa .

Properties

Molecular Formula

C28H20Cl4N2O4

Molecular Weight

590.3 g/mol

IUPAC Name

2-[2-[4-[4-[2-(carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid

InChI

InChI=1S/C28H20Cl4N2O4/c29-19-9-17(10-20(30)27(19)33-23-7-3-1-5-15(23)13-25(35)36)18-11-21(31)28(22(32)12-18)34-24-8-4-2-6-16(24)14-26(37)38/h1-12,33-34H,13-14H2,(H,35,36)(H,37,38)

InChI Key

JGUBDKQKAAKJED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)C3=CC(=C(C(=C3)Cl)NC4=CC=CC=C4CC(=O)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.